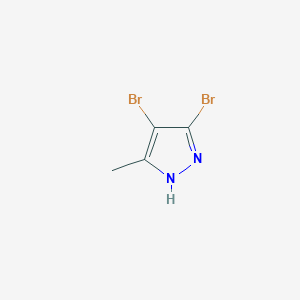

3,4-ジブロモ-5-メチル-1H-ピラゾール

説明

“3,4-dibromo-5-methyl-1H-pyrazole” is a chemical compound with the molecular formula C4H4Br2N2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .

Molecular Structure Analysis

The molecular structure of “3,4-dibromo-5-methyl-1H-pyrazole” is represented by the linear formula C4H4Br2N2 . The crystal structure of a similar compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, has been studied and it was found to be orthorhombic with a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å .

Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse. They can undergo reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . Pyrazoles also have a strong affinity towards metals which may lead to the formation of metal-organic frameworks .

Physical And Chemical Properties Analysis

The molecular weight of “3,4-dibromo-5-methyl-1H-pyrazole” is 239.898 . The physical form of a similar compound, 3,5-Dibromo-4-methyl-1H-pyrazole, is liquid and it is stored at 28 C .

科学的研究の応用

医薬品化学

ピラゾール誘導体は、3,4-ジブロモ-5-メチル-1H-ピラゾールを含む、医薬品など、化学産業の様々な分野で用途の広い骨格として優位な地位を占めています . これらの誘導体は、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗癌剤、抗糖尿病剤など、多様な生物活性を示します .

農業

ピラゾール誘導体は、医薬品用途に加えて、農業にも使用されています . この分野における具体的な用途は、3,4-ジブロモ-5-メチル-1H-ピラゾールの特定の性質によって異なります。

有機合成

ピラゾールは、五員環複素環として、有機合成において高く評価されている化合物のクラスに属します . 3,4-ジブロモ-5-メチル-1H-ピラゾールは、より複雑な有機化合物の合成における出発物質または中間体として役立ちます。

化学反応における触媒

一部のピラゾール誘導体は、化学反応における触媒として使用されてきました . 3,4-ジブロモ-5-メチル-1H-ピラゾールの具体的な触媒活性は、実験的に決定する必要があります。

固体六配位錯体の調製

関連する化合物である4-ブロモピラゾールは、固体六配位錯体の調製に使用されてきました . 3,4-ジブロモ-5-メチル-1H-ピラゾールも同様の用途が考えられます。

抗真菌活性

一部のピラゾール誘導体は、抗真菌活性を示すことが実証されています . 3,4-ジブロモ-5-メチル-1H-ピラゾールの具体的な抗真菌特性については、調査が必要です。

Safety and Hazards

作用機序

Target of Action

Pyrazoles, the class of compounds to which it belongs, are known to interact with various biological targets due to their nitrogen-based hetero-aromatic ring structure .

Mode of Action

Pyrazoles and their derivatives have been reported to exhibit a range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific interactions of 3,4-dibromo-5-methyl-1H-pyrazole with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Pyrazoles can influence various biochemical pathways depending on their specific structure and the biological targets they interact with .

Result of Action

Pyrazoles and their derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .

生化学分析

Biochemical Properties

3,4-Dibromo-5-methyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting acetylcholinesterase, 3,4-dibromo-5-methyl-1H-pyrazole can affect neurotransmission and neural function. Additionally, this compound interacts with other biomolecules, such as reactive oxygen species, influencing oxidative stress and cellular damage .

Cellular Effects

The effects of 3,4-dibromo-5-methyl-1H-pyrazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,4-dibromo-5-methyl-1H-pyrazole can induce oxidative stress by increasing the production of reactive oxygen species, leading to cellular damage and apoptosis . Furthermore, it can alter gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic pathways .

Molecular Mechanism

At the molecular level, 3,4-dibromo-5-methyl-1H-pyrazole exerts its effects through various binding interactions with biomolecules. This compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . Additionally, 3,4-dibromo-5-methyl-1H-pyrazole can interact with reactive oxygen species, leading to the formation of oxidative stress markers such as malondialdehyde . These interactions result in changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .

Temporal Effects in Laboratory Settings

The stability and degradation of 3,4-dibromo-5-methyl-1H-pyrazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its effects on cells can change over time. For example, prolonged exposure to 3,4-dibromo-5-methyl-1H-pyrazole can lead to increased oxidative stress and cellular damage . Additionally, the degradation products of this compound may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of 3,4-dibromo-5-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound can inhibit acetylcholinesterase activity and modulate neurotransmission without causing significant toxicity . At higher doses, 3,4-dibromo-5-methyl-1H-pyrazole can induce severe oxidative stress, leading to cellular damage, apoptosis, and adverse effects on animal health . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

3,4-Dibromo-5-methyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress and energy production . Additionally, 3,4-dibromo-5-methyl-1H-pyrazole can affect metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3,4-dibromo-5-methyl-1H-pyrazole within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 3,4-dibromo-5-methyl-1H-pyrazole can localize to various cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its overall impact on cellular function and health .

Subcellular Localization

The subcellular localization of 3,4-dibromo-5-methyl-1H-pyrazole is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of 3,4-dibromo-5-methyl-1H-pyrazole within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

3,4-dibromo-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWXBKMXJLNKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404422 | |

| Record name | 3,4-dibromo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5932-19-4 | |

| Record name | 3,4-dibromo-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIBROMO-5-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)